molecular formula C12H16BrNO4S B7810517 2-(4-bromobenzenesulfonamido)-4-methylpentanoic acid

2-(4-bromobenzenesulfonamido)-4-methylpentanoic acid

Cat. No.: B7810517
M. Wt: 350.23 g/mol
InChI Key: IBPKNKAQMAGNSR-NSHDSACASA-N
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Description

2-(4-bromobenzenesulfonamido)-4-methylpentanoic acid is an organic compound characterized by the presence of a bromobenzene sulfonamide group attached to a methylpentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromobenzenesulfonamido)-4-methylpentanoic acid typically involves the following steps:

    Formation of the Bromobenzene Sulfonamide Intermediate: This step involves the reaction of 4-bromobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.

    Coupling with Methylpentanoic Acid: The sulfonamide intermediate is then coupled with 4-methylpentanoic acid under suitable conditions, often involving the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromobenzenesulfonamido)-4-methylpentanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzene ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Major Products

    Substitution: Products depend on the nucleophile used, e.g., 4-iodobenzenesulfonamido-4-methylpentanoic acid.

    Oxidation: Products include sulfonic acids.

    Reduction: Products include amines and alcohols.

Scientific Research Applications

2-(4-bromobenzenesulfonamido)-4-methylpentanoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromobenzenesulfonamido)-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the bromobenzene ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorobenzenesulfonamido)-4-methylpentanoic acid
  • 2-(4-fluorobenzenesulfonamido)-4-methylpentanoic acid
  • 2-(4-methylbenzenesulfonamido)-4-methylpentanoic acid

Uniqueness

2-(4-bromobenzenesulfonamido)-4-methylpentanoic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific halogen bonding interactions, which can be advantageous in certain applications.

Properties

IUPAC Name

(2S)-2-[(4-bromophenyl)sulfonylamino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO4S/c1-8(2)7-11(12(15)16)14-19(17,18)10-5-3-9(13)4-6-10/h3-6,8,11,14H,7H2,1-2H3,(H,15,16)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPKNKAQMAGNSR-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68305-78-2
Record name N-[(4-Bromophenyl)sulfonyl]-L-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68305-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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